molecular formula C13H15N3O B14883633 (Z)-N'-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide

(Z)-N'-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide

Cat. No.: B14883633
M. Wt: 229.28 g/mol
InChI Key: VJEVCDBNUXBGJG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives such as ketones and aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, (Z)-N’-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide is investigated for its potential anti-inflammatory and anticancer properties. Its interactions with biological targets such as proteins and nucleic acids are of particular interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide
  • (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione

Uniqueness

(Z)-N’-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide is unique due to its specific structural features, including the presence of a hydroxy group and a phenyl group attached to the pyrrole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N'-hydroxy-3-phenyl-2-pyrrol-1-ylpropanimidamide

InChI

InChI=1S/C13H15N3O/c14-13(15-17)12(16-8-4-5-9-16)10-11-6-2-1-3-7-11/h1-9,12,17H,10H2,(H2,14,15)

InChI Key

VJEVCDBNUXBGJG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(/C(=N/O)/N)N2C=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=NO)N)N2C=CC=C2

Origin of Product

United States

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